N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCA is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds with a benzofuran-acetamide scaffold, including derivatives similar to the specified compound, have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown effectiveness in preventing seizure spread at low doses, comparable to that of established anticonvulsant drugs. This suggests potential applications in developing new therapeutic agents for epilepsy or other seizure disorders (Shakya et al., 2016).
Antimicrobial Activity
Research on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives has indicated significant antimicrobial activities against pathogenic bacteria and Candida species. These findings highlight the potential of similar compounds in the development of new antimicrobial agents, which could address the increasing problem of antibiotic resistance (Mokhtari & Pourabdollah, 2013).
Opioid Receptor Antagonism
Studies on related compounds, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), have explored their application as κ-opioid receptor (KOR) antagonists. These compounds demonstrate selectivity and efficacy in modulating KOR activity, suggesting potential therapeutic applications in treating depression, addiction disorders, and stress-related behavioral effects (Grimwood et al., 2011).
Novel Sigma Receptor Ligands
Compounds incorporating spiro[[2]benzofuran-1,4'-piperidines] structures have been evaluated for their binding properties to sigma receptors. Given the role of sigma receptors in several neurological processes, these findings could contribute to the development of novel treatments for neurodegenerative diseases or psychiatric disorders (Maier & Wünsch, 2002).
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-cyclopentylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-21(15-28-18-6-2-3-7-18)23-14-16-9-11-24(12-10-16)22(26)20-13-17-5-1-4-8-19(17)27-20/h1,4-5,8,13,16,18H,2-3,6-7,9-12,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSECRQDLAQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.